Product packaging for 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol(Cat. No.:CAS No. 769916-90-7)

2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol

Cat. No.: B3283583
CAS No.: 769916-90-7
M. Wt: 183.22 g/mol
InChI Key: QCLVWJDMUDVXCM-UHFFFAOYSA-N
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Description

Contextualizing Amino-Alcohol Frameworks in Contemporary Chemical Research

Amino-alcohols are organic compounds that feature both an amine and an alcohol functional group. This bifunctionality makes them versatile building blocks in organic synthesis and key components in a vast array of biologically active molecules. taylorandfrancis.comwikipedia.org The 1,2-amino alcohol motif, as seen in 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol, is a prevalent structural unit in many pharmaceutical agents. acs.org

These frameworks are integral to the development of chiral auxiliaries and ligands for asymmetric synthesis, underscoring their importance in creating stereochemically defined molecules. acs.org The presence of both a basic nitrogen atom and a hydroxyl group allows for a range of chemical transformations and interactions, making them valuable precursors for more complex molecular architectures. wikipedia.org

The Significance of Fluorine Substitution in Benzylamines for Chemical Modification

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. tandfonline.comsigmaaldrich.com Fluorine's high electronegativity and relatively small size allow it to modulate a molecule's electronic properties, conformation, and metabolic stability without significantly altering its shape. tandfonline.comresearchgate.net

In the context of benzylamines, fluorine substitution can influence the basicity (pKa) of the amine, which in turn affects the compound's solubility, membrane permeability, and binding interactions with biological targets. researchgate.net The strategic placement of a fluorine atom on the benzene (B151609) ring can block sites of metabolic oxidation, thereby increasing the molecule's half-life in biological systems. tandfonline.com Furthermore, the carbon-fluorine bond can participate in favorable interactions with protein targets, potentially increasing binding affinity and potency. researchgate.netbenthamscience.com

Research Trajectories and Academic Relevance of Substituted Aminoethanols

Substituted aminoethanols are a broad class of compounds that have been the subject of extensive academic and industrial research. Their structural diversity allows for the fine-tuning of their chemical and physical properties for various applications. In the pharmaceutical realm, substituted aminoethanols have been investigated for a wide range of therapeutic activities, including as immunosuppressive agents. nih.gov

The academic relevance of these compounds lies in their utility as scaffolds for developing new chemical entities with tailored properties. Research often focuses on synthesizing libraries of substituted aminoethanols and evaluating how different substituents on the aromatic ring and the nitrogen atom affect their biological activity or material properties. This systematic approach allows researchers to establish structure-activity relationships (SAR), which are crucial for the rational design of new functional molecules.

Overview of Scholarly Research Themes Pertaining to this compound

While specific research on this compound is limited, its structure suggests several potential areas of scholarly investigation. Research would likely focus on its synthesis and characterization, followed by an exploration of its potential applications based on its chemical features.

Given the prevalence of fluorinated compounds in drug discovery, a primary research theme would be the evaluation of its biological activity. tandfonline.comsigmaaldrich.comresearchgate.netresearchgate.netbenthamscience.com This could involve screening the compound for activity against various biological targets, such as enzymes or receptors, where the presence of the 3-fluorobenzyl group might confer specific binding properties or improved metabolic stability.

Another research avenue could be its use as a synthon or intermediate in the preparation of more complex molecules. The hydroxyl and amino groups provide reactive handles for further chemical modifications, allowing for its incorporation into larger molecular frameworks.

Chemical Compound Data

Below are tables detailing the identifiers and basic properties of this compound and its non-fluorinated parent compound, N-Benzyl-N-methylethanolamine.

Chemical Identifiers for this compound
Identifier TypeValue
IUPAC Name2-[(3-fluorobenzyl)(methyl)amino]ethan-1-ol
Molecular FormulaC10H14FNO
InChIInChI=1S/C10H14FNO/c1-12(8-9-13)7-10-5-3-2-4-6-11/h2-6,13H,7-9H2,1H3
Canonical SMILESCN(CC1=CC(=CC=C1)F)CCO
Physicochemical Properties of this compound
PropertyValue
Molecular Weight183.22 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Data for N-Benzyl-N-methylethanolamine
Identifier TypeValue
CAS Number101-98-4 koeichem.com
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14FNO B3283583 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol CAS No. 769916-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-12(5-6-13)8-9-3-2-4-10(11)7-9/h2-4,7,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVWJDMUDVXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Fluoro Benzyl Methyl Amino Ethanol

Retrosynthetic Analysis and Key Precursorsresearchgate.netnih.gov

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol, two primary disconnection points are considered at the benzyl-nitrogen bond, suggesting two major synthetic strategies.

Disconnection via Alkylation: The first disconnection breaks the bond between the benzylic carbon and the nitrogen atom. This suggests an alkylation reaction, identifying 2-(methylamino)-ethanol and a suitable 3-fluorobenzyl electrophile (such as 3-fluorobenzyl bromide or chloride) as the key precursors. Alternatively, in a "borrowing hydrogen" approach, 3-fluorobenzyl alcohol could serve as the precursor.

Disconnection via Reductive Amination: A second retrosynthetic approach also targets the benzyl-nitrogen bond but envisions its formation through the reduction of an iminium ion intermediate. This pathway points to 3-fluorobenzaldehyde (B1666160) and 2-(methylamino)-ethanol as the principal starting materials.

These analyses reveal that the core precursors for synthesizing the target molecule are readily accessible chemicals: 2-(methylamino)-ethanol, 3-fluorobenzyl halides, 3-fluorobenzyl alcohol, and 3-fluorobenzaldehyde.

Direct Alkylation Approaches in Amino Alcohol Synthesisnih.govrug.nlresearchgate.net

Direct N-alkylation is a fundamental method for forming carbon-nitrogen bonds. In the context of synthesizing this compound, this involves the reaction of the secondary amine, 2-(methylamino)-ethanol, with a 3-fluorobenzylating agent.

A traditional approach involves the nucleophilic substitution reaction between 2-(methylamino)-ethanol and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl chloride or bromide). This reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. While effective, this method suffers from poor atom economy due to the formation of stoichiometric salt waste. rug.nl

More recent and sustainable methods utilize alcohols directly as alkylating agents through a "borrowing hydrogen" or hydrogen autotransfer strategy. nih.govresearchgate.net In this catalytic cycle, a transition metal catalyst (commonly ruthenium or iridium) temporarily oxidizes the 3-fluorobenzyl alcohol to 3-fluorobenzaldehyde. rug.nl The aldehyde then condenses with 2-(methylamino)-ethanol to form an iminium ion, which is subsequently reduced by the catalyst using the hydrogen abstracted from the alcohol in the initial step. The only byproduct of this elegant, atom-economic process is water. nih.govresearchgate.net

MethodAlkylating AgentTypical Catalyst/ReagentByproductKey AdvantagesKey Disadvantages
Classical N-Alkylation3-Fluorobenzyl HalideInorganic Base (e.g., K₂CO₃, Et₃N)Halide SaltWell-established, reliablePoor atom economy, waste generation
Catalytic N-Alkylation (Borrowing Hydrogen)3-Fluorobenzyl AlcoholRu or Ir complexWaterHigh atom economy, environmentally benign nih.govrug.nlRequires specific catalysts, higher temperatures

Reductive Amination Strategies for Benzylamine (B48309) Derivativespearson.combyu.eduresearchgate.net

Reductive amination is a highly versatile and widely used method for synthesizing amines, including complex benzylamine derivatives. researchgate.net This process involves two key steps that are typically performed in a single pot: the formation of an imine or iminium ion, followed by its reduction. byu.edu

To synthesize this compound, 3-fluorobenzaldehyde is reacted with 2-(methylamino)-ethanol. The nucleophilic amine attacks the carbonyl carbon of the aldehyde, and after dehydration, an intermediate iminium ion is formed. This electrophilic intermediate is then reduced in situ by a suitable reducing agent to yield the final tertiary amine product. pearson.com

The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion without reducing the starting aldehyde. youtube.com

Sodium cyanoborohydride (NaBH₃CN) was historically a popular choice due to its mildness and selectivity for iminiums over carbonyls at acidic pH. However, its high toxicity and the potential generation of hydrogen cyanide gas are significant drawbacks. byu.eduyoutube.com

Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) has largely replaced NaBH₃CN as a preferred reagent. It is less toxic, effective under mild conditions, and does not require strict pH control. byu.edu

Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) is another common method. This approach is very clean but may not be compatible with other reducible functional groups in the molecule. pearson.comyoutube.com

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN)Acidic pH (e.g., AcOH), Methanol (B129727)Mild, selective for iminium ions youtube.comHighly toxic, generates HCN byu.edu
Sodium Triacetoxyborohydride (Na(OAc)₃BH)Aprotic solvents (e.g., DCE, THF)Effective, non-toxic, mild conditions byu.eduMore expensive than other borohydrides
Hydrogen (H₂) with Pd/C or PtO₂Pressurized H₂, various solventsClean (byproduct is H₂O), high yieldRequires specialized equipment, may reduce other functional groups youtube.com

Stereoselective Synthesis of Fluorinated Amino Alcoholsmdpi.comresearchgate.net

While this compound is an achiral molecule, the synthesis of chiral fluorinated amino alcohols is of great importance. The methods described below would be applicable to the synthesis of chiral derivatives of the target compound, for example, by introducing substituents on the ethanol (B145695) backbone.

Chiral auxiliary-based methods involve covalently attaching a chiral molecule to a substrate to direct a subsequent reaction stereoselectively. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. For the synthesis of chiral amino acids and their derivatives, chiral Ni(II) complexes of glycine (B1666218) Schiff bases have proven effective. beilstein-journals.orgnih.gov A similar strategy could be envisioned where a chiral auxiliary is attached to a glycine equivalent, followed by alkylation with 3-fluorobenzyl bromide and subsequent reduction of the carbonyl group to an alcohol, establishing a chiral center with high diastereoselectivity.

Asymmetric catalysis offers a more efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product.

Asymmetric Hydrogenation: The asymmetric reduction of a suitable prochiral precursor, such as an enamine or an α-amino ketone, is a powerful strategy. This can be achieved using hydrogen gas with a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand.

Biocatalysis: Enzymes offer unparalleled stereoselectivity under mild, aqueous conditions. Alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) can be used in one-pot reactions to convert diketones into chiral amino alcohols with exceptional diastereo- and enantioselectivity. researchgate.net For instance, a bienzymatic cascade could first selectively reduce a ketone to a chiral alcohol, followed by the transamination of a second carbonyl group to introduce the amine stereoselectively. researchgate.net This approach avoids complex chemical protection and deprotection steps. researchgate.net

StrategyPrincipleExample Application
Chiral AuxiliaryCovalent attachment of a chiral group to direct a reaction.Alkylation of a glycine equivalent complexed with a chiral Ni(II) auxiliary. beilstein-journals.orgnih.gov
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst.Asymmetric hydrogenation of a prochiral enamine or α-amino ketone.
BiocatalysisUse of enzymes for highly selective transformations.Sequential reduction and transamination of a diketone using ADH and ATA enzymes. researchgate.net

Alternative Synthetic Routes and Methodological Innovationsrug.nlmdpi.com

Beyond the standard methods of alkylation and reductive amination, other routes can be considered. One such alternative involves the ring-opening of an epoxide. For example, the reaction of N-methyl-3-fluorobenzylamine with ethylene oxide would directly yield the target compound. This reaction is typically catalyzed by an acid or base and proceeds via nucleophilic attack of the secondary amine on one of the epoxide carbons. A similar synthesis has been reported for the non-fluorinated, N-phenyl analog, 2-[(N-benzyl-N-phenyl)amino]ethanol, demonstrating the viability of this approach. google.com

Innovations in the synthesis of fluorinated amino acids and alcohols often involve novel fluorination techniques or the use of unique building blocks. mdpi.com For instance, methods employing electrophilic fluorinating reagents like Selectfluor have been used to create complex fluorinated amino acid scaffolds. nih.gov While not a direct synthesis of the title compound, these advanced methodologies could be adapted to create more complex analogs.

Utilization of Fluoro-Benzyl Building Blocks

The strategic incorporation of fluorine atoms into organic molecules is a common practice in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The synthesis of this compound relies on the use of commercially available 3-fluoro-benzyl compounds as foundational building blocks. Two principal and effective methods for this synthesis are reductive amination and N-alkylation.

Reductive Amination: This widely used method involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the fluoro-benzyl building block is 3-fluorobenzaldehyde . This aldehyde reacts with 2-(methylamino)ethanol to form an intermediate iminium ion. This intermediate is not isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance for a wide range of functional groups. The reaction is typically carried out in a protic solvent such as methanol or ethanol, or an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). This one-pot procedure is highly efficient for creating secondary and tertiary amines.

N-Alkylation: An alternative and classical approach is the direct alkylation of the amine. In this method, the fluoro-benzyl building block is a 3-fluorobenzyl halide , such as 3-fluorobenzyl chloride or 3-fluorobenzyl bromide . This electrophilic compound reacts with the nucleophilic secondary amine, 2-(methylamino)ethanol , to form the desired product.

This nucleophilic substitution reaction is typically conducted in the presence of a base to neutralize the hydrohalic acid (HCl or HBr) formed as a byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or organic amines such as triethylamine (B128534) (Et₃N). The choice of solvent often depends on the solubility of the reactants and can range from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to alcohols. The presence of a catalyst, such as a phase-transfer catalyst or iodide salts, can sometimes accelerate the reaction.

FeatureReductive AminationN-Alkylation
Fluoro-Benzyl Building Block 3-Fluorobenzaldehyde3-Fluorobenzyl Halide (Chloride/Bromide)
Amine Reactant 2-(Methylamino)ethanol2-(Methylamino)ethanol
Key Intermediate Iminium Ion-
Typical Reagents Sodium Triacetoxyborohydride, Sodium BorohydridePotassium Carbonate, Triethylamine
Typical Solvents Methanol, Ethanol, DichloromethaneAcetonitrile, Dimethylformamide (DMF)
Byproduct Water, Borate saltsHalide Salt (e.g., KCl, HNEt₃Br)

Green Chemistry Principles and Sustainable Synthesis Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Both the reductive amination and N-alkylation routes for synthesizing this compound can be evaluated and optimized for sustainability.

Atom Economy and Waste Prevention:

Reductive Amination: This one-pot reaction is generally considered to have good atom economy. The primary byproduct is water. However, the use of hydride reducing agents like borohydrides results in the formation of stoichiometric amounts of boron salt waste. A greener alternative is catalytic hydrogenation, where hydrogen gas is used as the reductant in the presence of a metal catalyst (e.g., Palladium on carbon, Pd/C). This method produces only water as a byproduct, leading to a significantly higher atom economy and less waste.

N-Alkylation: The atom economy of N-alkylation is inherently lower due to the formation of a stoichiometric amount of salt byproduct (e.g., KCl or Et₃N·HBr). This requires separation from the product, and the disposal of this salt waste must be considered.

Use of Safer Solvents and Reagents:

From a green chemistry perspective, the ideal solvents are non-toxic, renewable, and have a low environmental impact. For both synthetic routes, greener solvent choices include ethanol, which is a bio-based solvent, or in some cases, water, if the reactants have sufficient solubility. Solvents like dichloromethane and DMF are less desirable due to their toxicity and environmental persistence.

The choice of reagents is also critical. In N-alkylation, using a mild inorganic base like potassium carbonate is preferable to using a tertiary amine base, as the resulting salt is generally easier to handle and dispose of. For reductive amination, catalytic hydrogenation avoids the need for metal hydrides, which can be hazardous and generate waste.

Energy Efficiency: Both reactions can often be performed at or near room temperature, particularly reductive aminations with reactive agents like NaBH(OAc)₃. N-alkylation reactions may sometimes require heating to achieve a reasonable reaction rate, which increases the energy consumption of the process. The use of catalysis, in either route, can lower the activation energy of the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, thereby improving energy efficiency.

By selecting catalytic hydrogenation for the reductive amination pathway and utilizing a bio-based solvent like ethanol, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Chemical Reactivity and Transformation of 2 3 Fluoro Benzyl Methyl Amino Ethanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a versatile site for various chemical reactions, enabling the introduction of new functional groups and the extension of the molecule's carbon skeleton.

Esterification: The hydroxyl group of 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol can readily undergo esterification to form the corresponding esters. This reaction typically involves reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. Acid catalysts are often employed when using carboxylic acids, in a process known as Fischer-Speier esterification. researchgate.net Alternative methods may utilize reagents like triphosgene (B27547) or toluenesulfonyl chloride to facilitate the reaction, particularly under mild conditions. researchgate.net The formation of esters can significantly alter the molecule's physical and biological properties.

Etherification: The synthesis of ethers from the alcohol functionality is another important transformation. Standard methods like the Williamson ether synthesis can be applied, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. More contemporary, eco-friendly methods include the iron-catalyzed etherification of benzyl (B1604629) alcohols, which can proceed under greener conditions. nih.govacs.org These reactions result in the replacement of the hydroxyl hydrogen with an alkyl or aryl group, forming an ether linkage (-O-R).

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid (with acid catalyst), Acyl Chloride, AnhydrideEster
EtherificationAlkyl Halide (with base), Iron CatalystEther

Oxidation: The secondary alcohol group in this compound can be oxidized to form the corresponding ketone, 1-[(3-Fluoro-benzyl)-methyl-amino]-propan-2-one. Chemoselective oxidation methods are particularly important for molecules containing multiple oxidizable groups, such as the tertiary amine in this compound. d-nb.inforesearchgate.net Catalytic systems, for instance, those employing a copper(I) iodide/TEMPO catalyst system with molecular oxygen as the oxidant, allow for the selective oxidation of the alcohol under mild, room-temperature conditions. d-nb.infonih.gov This transformation is fundamental in synthetic chemistry for the generation of carbonyl compounds.

Reduction: While the hydroxyl group is already a reduced form of a carbonyl, reduction pathways are relevant in the context of converting the corresponding ketone back to the alcohol. The ketone produced from oxidation can be reduced to the secondary alcohol, a reaction that can regenerate the starting material's functionality. This reduction can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcohol or water-based solvent system. core.ac.uk This process is crucial for synthetic strategies that require the temporary conversion of an alcohol to a ketone.

TransformationTypical ReagentsFunctional Group Change
OxidationCuI/TEMPO, O₂Secondary Alcohol → Ketone
Reduction (of corresponding ketone)Sodium Borohydride (NaBH₄)Ketone → Secondary Alcohol

Reactions Involving the Tertiary Amine Group

The tertiary amine in this compound is characterized by its nucleophilicity and basicity, which are central to its reactivity.

N-Alkylation: As a tertiary amine, this compound does not undergo N-alkylation in the same manner as primary or secondary amines. Instead, its reaction with alkylating agents leads directly to the formation of a quaternary ammonium (B1175870) salt. This process is more accurately described as quaternization and is discussed in the following section. nih.govmonash.edu

N-Acylation: Tertiary amines lack the necessary hydrogen atom on the nitrogen for direct acylation with reagents like acyl chlorides or anhydrides under standard conditions. Therefore, this compound is generally unreactive towards N-acylation. googleapis.com This inertness allows for selective reactions to occur at other parts of the molecule, such as the hydroxyl group, without the need for protecting the amine.

Quaternization: The nitrogen atom of the tertiary amine possesses a lone pair of electrons, making it nucleophilic. It can react with alkyl halides (e.g., methyl iodide, ethyl bromide) via a nucleophilic substitution (Sɴ2) reaction to form a quaternary ammonium salt. organic-chemistry.org In this reaction, a new alkyl group is attached to the nitrogen, which then bears a positive formal charge. These salts have different solubility profiles and can be used as phase-transfer catalysts.

Amine Oxide Formation: The tertiary amine can be oxidized to form an N-oxide, also known as an amine oxide. This transformation is typically achieved using strong oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or peroxy acids. google.comgoogle.com The resulting N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms, significantly altering the electronic properties and reactivity of the nitrogen center.

ReactionReagent TypeProduct
QuaternizationAlkyl HalideQuaternary Ammonium Salt
Amine Oxide FormationHydrogen Peroxide, OzoneN-Oxide

The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For the analysis and separation of these enantiomers, a common strategy is derivatization with a chiral derivatizing agent (CDA). nih.gov

This process involves reacting the racemic alcohol with an enantiomerically pure CDA. The reaction, typically targeting the hydroxyl group, converts the pair of enantiomers into a pair of diastereomers. nanobioletters.com Diastereomers have different physical properties and can be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov After separation, the chiral auxiliary can be removed to yield the individual, pure enantiomers. Various CDAs are available for the derivatization of alcohols, enabling effective chiral separation and analysis. nih.govresearchgate.net

Reactivity of the Fluorinated Benzyl Moiety

The chemical behavior of the fluorinated benzyl moiety in this compound is principally dictated by the interplay of electronic effects from the fluorine atom and the N-methyl-N-ethanolamine substituent on the aromatic ring. This section explores the reactivity of this specific part of the molecule, focusing on electrophilic aromatic substitution and the activation of the strong carbon-fluorine bond.

Electrophilic Aromatic Substitution Studies on Fluoro-Benzene Ring

Electrophilic aromatic substitution (SEAr) reactions are fundamental for the functionalization of aromatic rings. wikipedia.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. wikipedia.org In the case of this compound, the benzene ring is disubstituted with a fluorine atom at the meta-position relative to a methylene (B1212753) group which is part of an activating N-benzyl-N-methylethanolamine group.

The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, which deactivates the aromatic ring towards electrophilic attack by withdrawing electron density. csbsju.edu However, due to its lone pairs, it also exerts a +M (mesomeric) or resonance effect, donating electron density to the ring. This resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine atom. csbsju.eduwikipedia.org For fluorobenzene, electrophilic substitution is strongly para-selective. wikipedia.org

When both substituents are considered, their directing effects must be analyzed in concert to predict the most likely positions for electrophilic attack. The fluorine atom at C3 directs incoming electrophiles to C2, C4, and C6. The substituent at C1 directs to C2, C4, and C6. Therefore, the positions C2, C4, and C6 are all activated to varying degrees. The most probable sites of substitution will be those that are most strongly activated and sterically accessible. The C2 and C6 positions are ortho to the activating group and ortho and para to the deactivating fluorine, respectively. The C4 position is para to the activating group and ortho to the fluorine. The interplay of these effects will determine the precise regioselectivity for a given electrophilic substitution reaction.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluoro-Benzene Ring of this compound
Position on RingInfluence of -F at C3Influence of -CH₂N(CH₃)CH₂CH₂OH at C1Combined EffectPredicted Reactivity
C2Ortho (directing)Ortho (directing)Strongly directingMajor product likely
C4Ortho (directing)Para (directing)Strongly directingMajor product likely
C5Meta (non-directing)Meta (non-directing)DeactivatedMinor or no product
C6Para (directing)Ortho (directing)Strongly directingMajor product likely, potential for steric hindrance

C-F Bond Activation and Functionalization Studies

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, the functionalization of C-F bonds is a growing area of research due to the prevalence of organofluorine compounds in various fields. For benzylic fluorides, several strategies have been developed for C-F bond activation.

Hydrogen Bond-Donating Catalysis: One approach involves the use of hydrogen bond donors like water, triols, or hexafluoroisopropanol (HFIP) to activate the C-F bond. st-andrews.ac.uknih.gov These agents form hydrogen bonds with the fluorine atom, which weakens the C-F bond and facilitates its cleavage, often leading to the formation of a benzylic carbocation. This intermediate can then be trapped by a nucleophile. This method has been successfully applied to nucleophilic substitutions and Friedel-Crafts reactions of benzylic fluorides. nih.govnjit.edu

Lewis Acid-Mediated Activation: Strong Lewis acids, including those based on boron, aluminum, and silicon, can facilitate the heterolytic cleavage of C-F bonds by abstracting a fluoride (B91410) ion. researchgate.netresearchgate.net This generates a carbocation that can undergo further reaction. For instance, BF₃ has been used to catalyze the formal insertion of diazoesters into the C-F bonds of benzylic fluorides. researchgate.net

Transition Metal Catalysis: Transition metal complexes, particularly those of nickel, palladium, and platinum, are known to activate C-F bonds through mechanisms such as oxidative addition. york.ac.uk Nickel catalysts have been shown to be particularly effective for C-F bond activation. york.ac.uk These methods can be employed for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Table 2: Potential Methods for C-F Bond Activation in this compound
Activation MethodReagents/CatalystsProposed IntermediatePotential Transformation
Hydrogen Bond DonationHexafluoroisopropanol (HFIP), 1,1,1-tris(hydroxymethyl)propaneBenzylic carbocationNucleophilic substitution (e.g., with amines, alcohols), Friedel-Crafts alkylation
Lewis Acid CatalysisBF₃, B(C₆F₅)₃, Silylium ionsBenzylic carbocationInsertion reactions, Substitution with silyl (B83357) ketene (B1206846) acetals
Transition Metal CatalysisNickel complexes, Palladium complexes, Rhodium complexesOrganometallic intermediateCross-coupling reactions (e.g., with Grignard reagents, boronic acids), Carbonylation

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.org These reactions are highly atom-economical and offer a powerful tool for the rapid synthesis of complex molecules. The secondary amine and hydroxyl functionalities within this compound make it a suitable candidate for incorporation into various MCRs.

One of the most prominent MCRs is the Ugi reaction , which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov In a potential Ugi-type reaction, this compound could serve as the amine component. The reaction with an aldehyde, a carboxylic acid, and an isocyanide would lead to the formation of an α-acylamino amide derivative, incorporating the fluorobenzyl moiety.

Another relevant MCR is the Mannich reaction , which involves the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. organic-chemistry.orgcaltech.edu As a secondary amine, this compound could react with an aldehyde and a ketone to form a β-amino carbonyl compound, known as a Mannich base.

The Petasis reaction , or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov this compound could participate as the amine component in this reaction to generate allylic or benzylic amines.

Furthermore, the hydroxyl group of the molecule could potentially participate in MCRs as well. For instance, in a Passerini reaction , which involves an isocyanide, a carboxylic acid, and a carbonyl compound, the hydroxyl group could potentially act as the nucleophile if the reaction conditions were tailored appropriately, although this is less common than the carboxylic acid component. caltech.edunih.gov

Table 3: Plausible Multi-Component Reactions Incorporating this compound
Reaction NameReactantsRole of this compoundPotential Product Class
Ugi ReactionAldehyde, Carboxylic Acid, IsocyanideAmine componentα-Acylamino amides
Mannich ReactionAldehyde, KetoneAmine componentβ-Amino carbonyl compounds (Mannich bases)
Petasis ReactionCarbonyl compound, Vinyl- or Aryl-boronic acidAmine componentAllylic or Benzylic amines

Advanced Spectroscopic and Structural Elucidation Studies of 2 3 Fluoro Benzyl Methyl Amino Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the unambiguous structural determination of organic molecules. For 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol, a complete assignment of all proton, carbon, and fluorine signals would be the primary objective.

1H, 13C, and 19F NMR for Structural Assignment

Detailed analysis of the 1D NMR spectra is the first step in structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic protons, the N-methyl protons, and the two methylene (B1212753) groups of the ethanol (B145695) moiety. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the aromatic carbons (with C-F couplings), the benzylic carbon, the N-methyl carbon, and the two carbons of the ethanolamine (B43304) chain.

¹⁹F NMR: The fluorine NMR spectrum would provide specific information about the fluorine atom on the benzyl (B1604629) group. The chemical shift would be indicative of its electronic environment.

A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
Aromatic CHδ 6.9-7.4 ppm (m)δ 114-130 ppm-
Aromatic C-F-δ 160-165 ppm (d, ¹JCF)δ -110 to -115 ppm (m)
Benzyl CH₂δ ~3.6 ppm (s)δ ~60 ppm-
N-CH₃δ ~2.3 ppm (s)δ ~42 ppm-
N-CH₂δ ~2.6 ppm (t)δ ~58 ppm-
O-CH₂δ ~3.7 ppm (t)δ ~60 ppm-
OHVariable--

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are crucial for confirming the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, for instance, between the protons of the N-CH₂ and O-CH₂ groups of the ethanolamine moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range couplings). This would be instrumental in confirming the connectivity between the 3-fluorobenzyl group, the nitrogen atom, the methyl group, and the ethanol fragment.

Conformational Analysis via Variable Temperature NMR

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule. By recording NMR spectra at different temperatures, it is possible to study processes such as bond rotations that are slow on the NMR timescale. For this compound, VT-NMR could potentially reveal information about the rotation around the C-N bonds and the conformation of the ethanolamine side chain. However, no such studies have been reported for this specific compound.

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution MS

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₀H₁₄FNO).

Fragmentation Pathways: In electron ionization (EI) MS, the molecular ion would be expected to undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to the formation of a stable benzylic or iminium ion. The loss of the hydroxyl group or the entire ethanol moiety would also be plausible fragmentation routes. A detailed analysis of the mass spectrum would be required to establish the specific fragmentation pathways, but this data is not currently available.

A table of potential major fragments is provided below.

m/z (Predicted) Possible Fragment Structure Fragmentation Pathway
183[C₁₀H₁₄FNO]⁺Molecular Ion
152[C₁₀H₁₁FN]⁺Loss of CH₂OH
109[C₇H₆F]⁺Fluorotropylium ion
91[C₇H₇]⁺Tropylium ion (if fluorine is lost)
74[CH₃N(H)CH₂CH₂OH]⁺Cleavage of benzyl-N bond

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Other characteristic peaks would include C-H stretching vibrations (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and C-F stretching would be expected to give rise to distinct Raman signals.

Specific peak assignments would require experimental spectra, which are not available.

Computational Chemistry and Theoretical Investigations of 2 3 Fluoro Benzyl Methyl Amino Ethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and equilibrium geometry of molecules. For 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol, calculations are typically performed using a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p) or 6-311++G(d,p) researchgate.netresearchgate.net. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

The optimization yields crucial data on geometric parameters. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, the calculations would provide precise values for the C-F, C-N, C-O, and aromatic C-C bond lengths. The planarity of the benzene (B151609) ring and the orientation of the N-methyl and ethanol (B145695) substituents relative to the benzyl (B1604629) group are also determined. Theoretical data from DFT calculations have been shown to be in good agreement with experimental values for related compounds researchgate.netresearchgate.net.

Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical Data)

This table is illustrative of the type of data generated from DFT calculations.

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC(aromatic)-F~1.35 Å
Bond LengthC(benzyl)-N~1.47 Å
Bond LengthN-C(methyl)~1.46 Å
Bond LengthC-O(ethanol)~1.43 Å
Bond AngleC(benzyl)-N-C(methyl)~112°
Dihedral AngleF-C(ar)-C(benzyl)-NVariable (defines conformation)

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations provide a static image of the molecule's most stable state, this compound is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations are employed to explore this conformational space and understand the molecule's dynamic behavior over time researchgate.net.

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system. By simulating the molecule over nanoseconds or longer, a trajectory is generated that reveals the accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other reagents in a dynamic environment, such as in a solvent. Ab-initio Molecular Dynamics (AIMD) can also be used, where forces are calculated "on-the-fly" using quantum mechanical methods, providing a more accurate but computationally intensive description of reactivity and dynamics mdpi.com.

Quantum Chemical Parameters and Reactivity Prediction (e.g., HOMO-LUMO, MEP, NBO Analysis)

From the optimized electronic structure obtained via DFT, several quantum chemical parameters can be calculated to predict the molecule's reactivity.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity researchgate.netresearchgate.net. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the nitrogen atom and the phenyl ring, while the LUMO would be distributed over the aromatic system.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface researchgate.net. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). For this compound, the MEP would show negative potential around the fluorine and oxygen atoms and, to a lesser extent, the nitrogen atom, indicating sites susceptible to electrophilic attack. Positive potential would be found around the hydrogen atoms, particularly the hydroxyl proton.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and hydrogen bonding nih.gov. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis could quantify the stabilizing interactions between lone pairs on the nitrogen or oxygen atoms and antibonding orbitals elsewhere in the molecule, as well as potential weak C-H···F interactions.

Table 2: Calculated Quantum Chemical Parameters for Reactivity Prediction (Hypothetical Data)

This table is illustrative of the type of data generated from DFT calculations.

ParameterCalculated ValueInterpretation
EHOMO-6.5 eVElectron-donating ability
ELUMO-0.8 eVElectron-accepting ability
Energy Gap (ΔE)5.7 eVIndicator of chemical stability and reactivity
Dipole Moment~2.5 DebyeOverall molecular polarity

In Silico Prediction of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating reaction pathways without the need for physical experimentation. By mapping the potential energy surface, researchers can identify the most likely mechanisms for a given chemical transformation. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which represents the energy barrier that must be overcome for the reaction to proceed acs.org.

For this compound, one could theoretically investigate various reactions, such as oxidation of the alcohol, N-dealkylation, or electrophilic aromatic substitution. DFT calculations can be used to model the structures of reactants, products, and the intermediate transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies can reveal the role of specific atoms or functional groups in the reaction, for example, how the fluorine atom might influence the regioselectivity of an aromatic substitution reaction acs.org.

Theoretical Studies on Fluorine's Influence on Molecular Properties

The introduction of a fluorine atom onto the benzyl ring significantly modulates the molecule's properties, a phenomenon well-suited for theoretical investigation fu-berlin.de. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect, which alters the charge distribution across the entire molecule.

Computational studies can quantify this influence in several ways:

Bond Strength: Fluorine substitution can alter the strength of adjacent bonds. Theoretical calculations can determine bond dissociation energies (BDEs), providing insight into the metabolic stability of the molecule, as the C-F bond itself is exceptionally strong researchgate.net.

Non-covalent Interactions: Theoretical analyses like Atoms In Molecules (AIM), Noncovalent Interaction (NCI), and NBO can reveal subtle intramolecular interactions involving fluorine, such as weak C-H···F or O-H···F hydrogen bonds nih.gov. These interactions can play a significant role in stabilizing specific conformations, thereby influencing the molecule's shape and how it interacts with its environment nih.gov. By comparing the computed properties of this compound with its non-fluorinated analog, N-benzyl-N-methylethanolamine, a precise understanding of fluorine's contribution can be achieved.

Derivatization and Chemical Modification Strategies of 2 3 Fluoro Benzyl Methyl Amino Ethanol

Synthesis of Novel Analogs and Homologs

The synthesis of novel analogs of 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol would likely involve modifications to the fluorobenzyl, methyl, or ethanol (B145695) moieties. Strategies could include the introduction of different substituents on the aromatic ring, variation of the N-alkyl group, or extension of the ethanol chain. Standard synthetic methodologies such as reductive amination of fluorinated benzaldehydes with N-methylethanolamine or nucleophilic substitution of a 3-fluorobenzyl halide with N-methylethanolamine would be foundational. However, specific reaction conditions, yields, and characterization data for such analogs are not documented in the available resources.

A representative data table for this section would ideally include:

Analog StructureSynthetic MethodKey ReagentsYield (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Formation of Complex Molecular Scaffolds Using this compound as a Building Block

The bifunctional nature of this compound makes it a potential building block for the synthesis of more complex molecular architectures, such as heterocyclic systems or macrocycles. The hydroxyl and amino groups can be selectively protected and reacted to build larger structures. For instance, the amino alcohol moiety could be used to form oxazolidine (B1195125) or morpholine (B109124) rings. The fluorobenzyl group also offers a site for further functionalization through aromatic substitution reactions. Despite these possibilities, specific examples of its incorporation into complex scaffolds are not described in the literature reviewed.

Conjugation Chemistry and Linker Design for Advanced Chemical Assemblies

The development of advanced chemical assemblies often relies on the conjugation of a core molecule to other chemical entities, such as polymers, biomolecules, or reporter tags, through linker moieties. The hydroxyl group of this compound would be a primary site for the attachment of linkers, potentially after conversion to a more reactive functional group like an ester or ether. The tertiary amine could also be targeted for quaternization to introduce a positive charge or another functional handle. The design of appropriate linkers would depend on the desired properties of the final conjugate, but specific linker strategies and conjugation protocols for this compound are not available.

Stereochemical Control in Derivatization Processes

If the carbon atom bearing the hydroxyl group in this compound were to become a stereocenter through derivatization, controlling the stereochemistry would be a critical aspect. This could be achieved through the use of chiral reagents, catalysts, or auxiliaries. For instance, enantioselective reduction of a corresponding ketone precursor could yield a chiral alcohol. However, as the parent molecule is achiral, this section would require specific examples of reactions that introduce chirality, and such examples are not found in the existing literature for this particular compound.

Applications in Chemical Synthesis and Materials Science Non Clinical

Role as Chiral Auxiliary or Ligand Precursor in Catalysis

The presence of a stereocenter, when resolved into its respective enantiomers, and the bidentate N,O-coordination motif in 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol make it a promising candidate for applications in asymmetric catalysis. Chiral amino alcohols are foundational components in the design of ligands for metal-catalyzed reactions, where they can induce enantioselectivity in the formation of new chemical bonds.

Structurally related chiral N,N'-dioxide ligands and N-heterocyclic carbene (NHC)-imine ligands, often derived from amino alcohols, have been successfully employed in a variety of asymmetric transformations. rsc.orgyork.ac.uk These ligands coordinate with transition metals like palladium, iridium, and ruthenium to create a chiral environment around the metal center, thereby directing the stereochemical outcome of reactions such as allylic alkylations and hydrogenations. york.ac.uk The fluorinated benzyl (B1604629) group in this compound could further influence the catalytic activity by modifying the electronic properties and steric bulk of the resulting metal complex, potentially leading to enhanced selectivity and reactivity.

The development of a catalytic asymmetric Tsuji–Trost benzylation reaction highlights the ongoing interest in creating chiral benzylic compounds. nih.gov While this work focuses on amino acid esters as nucleophiles, the underlying principle of using chiral ligands to control stereochemistry is broadly applicable. The synthesis of unnatural optically active α-benzyl amino acids using such methods underscores the importance of developing novel chiral catalysts. nih.gov

Use as a Building Block for Complex Organic Scaffolds (e.g., Heterocycles, Polymers)

The N-benzyl-N-methylethanolamine scaffold is a versatile building block in organic synthesis. For instance, the parent compound, N-benzyl-N-methylethanolamine, is utilized in the preparation of dihydropyrimidinones, which are of interest as sodium iodide symporter inhibitors. chemicalbook.comsfdchem.com It has also been employed in the synthesis of novel pseudopeptides designed as potential inhibitors of β-sheet aggregation. chemicalbook.comsfdchem.com These examples demonstrate the utility of this structural motif in constructing biologically relevant molecules.

The synthesis of N-heterocycles is a significant area of organic chemistry, given their prevalence in pharmaceuticals and other functional materials. organic-chemistry.orgethz.chnih.govmdpi.com The amino alcohol functionality in this compound could be leveraged in various cyclization strategies to form substituted piperazines, morpholines, or other heterocyclic systems. The presence of the fluorine atom on the benzyl group can also be advantageous, as fluorinated organic molecules often exhibit unique biological properties.

The general class of amines is fundamental to polymer chemistry, serving as monomers, curing agents, and modifiers to tailor the properties of polymeric materials. numberanalytics.comnumberanalytics.com While specific polymerization reactions involving this compound are not reported, its bifunctional nature (amine and alcohol) allows for its potential incorporation into polyesters, polyamides, and polyurethanes.

Incorporation into Polymeric Materials or Supramolecular Assemblies for Controlled Properties

The incorporation of specific functional molecules into polymers or supramolecular structures is a powerful strategy for creating materials with tailored properties. Ethanolamine (B43304) and its derivatives have been grafted onto polymer backbones, such as poly(glycidyl methacrylate), to create cationic polymers for applications like gene delivery. nih.gov The amino and hydroxyl groups provide sites for attachment and impart desirable characteristics, such as positive charge for DNA condensation. nih.gov By analogy, this compound could be incorporated into polymers to introduce hydrophobicity (from the benzyl group) and potentially alter the material's interaction with biological systems or other molecules.

In the field of supramolecular chemistry, molecules capable of forming non-covalent interactions, such as hydrogen bonds, are of great interest. The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen and the fluorine atom can act as hydrogen bond acceptors. This could enable its participation in the formation of self-assembled structures like gels, liquid crystals, or other complex architectures. The study of N,N'-disubstituted amidines, for example, reveals how hydrogen bonding can direct the formation of cyclic dimers and linear chains. researchgate.net

Application in Organocatalysis as a Component of Hydrogen Bond Donors or Other Catalytic Motifs

Amino alcohols are a well-established class of organocatalysts, capable of promoting a wide range of asymmetric reactions. acs.orgnih.govrsc.org They can act as bifunctional catalysts, where the amino group provides a basic or nucleophilic site to activate one reactant, and the hydroxyl group, acting as a hydrogen bond donor, activates the other. This cooperative action within a single molecule can lead to high levels of stereocontrol.

Vicinal amino alcohols have been shown to be effective catalysts for asymmetric cross-aldol reactions and Michael additions. acs.orgnih.govrsc.org For instance, simple primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral products with high enantioselectivity. nih.govrsc.org The catalytic cycle often involves the formation of an enamine or iminium ion intermediate with the substrate, while the hydroxyl group helps to orient the incoming nucleophile or electrophile through hydrogen bonding.

While this compound is a secondary amino alcohol, which may exhibit different reactivity compared to primary amino alcohols, the fundamental principles of organocatalysis still apply. The nitrogen atom can participate in the catalytic cycle, and the hydroxyl group can act as a hydrogen bond donor. The steric and electronic properties of the 3-fluorobenzyl and methyl groups would play a crucial role in determining the efficiency and selectivity of any catalytic process. The use of chiral bifunctional derivatives containing amino groups in combination with thiourea (B124793) or squaramide fragments as organocatalysts further illustrates the modularity and potential of amine-based catalysts. mdpi.com

Analytical Method Development for 2 3 Fluoro Benzyl Methyl Amino Ethanol in Research Settings

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol and for resolving potential isomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of the main compound from non-polar impurities. The presence of the aromatic ring and the tertiary amine in the molecule makes it suitable for UV detection.

A typical HPLC method development would involve optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid to improve peak shape), flow rate, and column temperature to achieve optimal separation and peak resolution.

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min

Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile compounds. Due to the polarity and potential for thermal degradation of the ethanolamine (B43304) moiety, direct GC analysis of this compound can be challenging, often resulting in poor peak shape and tailing. osti.gov To overcome this, derivatization is a common strategy. Silylation of the hydroxyl group, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance. osti.gov

The development of a GC method would focus on selecting an appropriate column (e.g., a mid-polarity column like a DB-5ms), optimizing the temperature program for the oven, and setting the injector and detector temperatures to ensure efficient volatilization and detection without degradation.

Spectrophotometric Quantification Methods in Chemical Research

Spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of this compound in various research contexts. One viable approach is the formation of an ion-pair complex. The tertiary amine in the target molecule can be protonated in an acidic buffer to form a cation, which can then form an ion-pair with an anionic dye, such as methyl orange. nih.gov This ion-pair complex is extractable into an organic solvent like dichloromethane (B109758), and the concentration can be determined by measuring the absorbance of the colored complex at its maximum wavelength (λmax). nih.gov

The development of this method involves optimizing the pH of the aqueous solution to ensure complete protonation of the amine, determining the ideal concentration of the dye, and selecting an appropriate extraction solvent. nih.gov A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Interactive Data Table: Representative Data for Spectrophotometric Quantification

Concentration (µg/mL)Absorbance at 422 nm
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

This method's adherence to Beer-Lambert law within a specific concentration range allows for accurate quantification. scirp.org

Advanced Hyphenated Techniques (GC-MS, LC-MS/MS) for Comprehensive Characterization

For unambiguous identification and comprehensive structural characterization, hyphenated techniques that couple chromatographic separation with mass spectrometry are employed.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and specific detection of MS. As with standard GC analysis, derivatization of this compound is often necessary to improve its chromatographic behavior. osti.gov The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized compound, which serves as a chemical fingerprint for its identification. researchgate.net The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (or a peak corresponding to the derivatized molecule) and characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) group, the methyl group, and the ethanolamine side chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for analyzing compounds in complex matrices without the need for derivatization. scirp.org The compound is first separated by HPLC and then introduced into the mass spectrometer. In tandem MS, a precursor ion (typically the protonated molecule [M+H]+) is selected and fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the compound's structure.

For this compound, the protonated molecule would be the precursor ion. Collision-induced dissociation would likely lead to characteristic product ions. The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for detailed structural elucidation and trace-level quantification. scirp.org

Interactive Data Table: Plausible LC-MS/MS Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Identity
184.1109.0[C7H6F]+ (Fluorotropylium ion)
184.1122.1[C8H8F]+ (Fluorobenzyl cation)
184.1138.1[M+H - C2H4O]+
184.174.1[C4H10N]+

These advanced hyphenated techniques provide a high degree of confidence in the identification and structural confirmation of this compound, which is crucial in research settings. osti.gov

Future Research Directions and Unexplored Avenues for 2 3 Fluoro Benzyl Methyl Amino Ethanol

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol, future research will likely focus on moving beyond traditional methods like reductive amination and alkylation, which can involve harsh reagents and generate significant waste.

Promising future directions include:

Biocatalysis: The use of enzymes for the synthesis of chiral amino alcohols is a rapidly growing field. nih.govrsc.orgnih.govfrontiersin.org Engineered amine dehydrogenases, for instance, have shown potential in the asymmetric reductive amination of ketones to produce chiral amino alcohols with high stereoselectivity. frontiersin.org Future work could involve developing specific biocatalysts for the enantioselective synthesis of this compound, offering a greener and more precise manufacturing process. nih.govnih.gov

Heterogeneous Catalysis: The use of reusable solid catalysts can significantly improve the sustainability of chemical processes. Research into copper-functionalized metal-organic frameworks (MOFs) has demonstrated their effectiveness in the synthesis of related propargylamines. nih.gov Similar heterogeneous catalytic systems could be designed for the synthesis of fluorinated benzylamines, allowing for easier catalyst recovery and reuse.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex amines under mild conditions. acs.orgnih.govnih.gov This technology could be applied to develop novel C-N bond-forming reactions for the synthesis of this compound and its derivatives, potentially enabling new synthetic strategies that are not accessible through traditional thermal methods. beilstein-journals.org

Flow Chemistry: Continuous flow technologies offer enhanced control over reaction parameters, improved safety, and scalability. beilstein-journals.orgmit.edu For fluorination reactions, which can be hazardous, flow chemistry provides a particularly attractive approach. cam.ac.uk Future research could focus on developing a continuous flow process for the synthesis of this compound, integrating synthesis and purification steps for a more streamlined and efficient production. rsc.orgresearchgate.net

Deeper Computational and Theoretical Insights into Reactivity and Structure

Computational chemistry offers a powerful lens through which to understand the intricate relationship between a molecule's structure and its reactivity. For this compound, in-depth computational studies can provide predictive insights that guide experimental work.

Key areas for future computational investigation include:

Conformational Analysis: The presence of the fluorine atom on the benzyl (B1604629) ring can significantly influence the molecule's conformational preferences. Understanding these preferences is crucial as they can impact biological activity and material properties.

Reactivity Prediction: Quantum mechanical calculations can be employed to predict the reactivity of the different functional groups within the molecule. For example, computational models can elucidate the effect of the fluorine substituent on the nucleophilicity of the nitrogen atom and the reactivity of the hydroxyl group. rsc.org

Modeling Intermolecular Interactions: The fluorine atom can participate in unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions. bohrium.com Computational modeling can help to understand how this compound interacts with other molecules, which is critical for designing its applications in material science and medicinal chemistry. ucl.ac.uk

Reaction Mechanism Elucidation: Theoretical calculations can be used to map out the potential energy surfaces of reactions involving this compound, providing detailed insights into reaction mechanisms and helping to optimize reaction conditions. researchgate.net

Expansion of Chemical Derivatization Libraries for Material Science Applications

The unique combination of a fluorinated aromatic ring, a tertiary amine, and a primary alcohol makes this compound an attractive scaffold for the development of new materials. Future research should focus on creating libraries of derivatives to explore a wide range of applications.

Potential avenues for derivatization and application include:

Polymer Science: The hydroxyl group can be used as a handle to incorporate the molecule into polymers, potentially imparting unique properties such as increased thermal stability, altered hydrophobicity, and specific surface interactions due to the fluorinated moiety.

Liquid Crystals: The rigid fluorinated benzyl group suggests that derivatives of this compound could exhibit liquid crystalline properties. Synthesis and characterization of ester or ether derivatives could lead to the discovery of new liquid crystalline materials with tunable properties.

Surfactants and Self-Assembling Systems: The amphiphilic nature of the molecule could be exploited to create novel surfactants. Derivatization of the hydroxyl group with polar head groups could lead to fluorinated surfactants with unique aggregation behavior in aqueous and non-aqueous media.

Functional Coatings: The ability of the amine and hydroxyl groups to interact with surfaces, combined with the properties of the fluorinated ring, makes derivatives of this compound promising candidates for the development of functional coatings with tailored wettability, anti-fouling, or optical properties.

Integration into Emerging Chemical Technologies and Synthetic Strategies

To fully realize the potential of this compound, it is crucial to integrate it into cutting-edge chemical technologies and synthetic strategies.

Future research in this area should explore:

Late-Stage Functionalization: The development of methods for the selective modification of complex molecules at a late stage in their synthesis is a major goal in organic chemistry. Research into the C-H functionalization of the benzyl group or the alkyl chain of this compound could provide rapid access to a diverse range of analogues. rsc.orgresearchgate.netacs.orgrsc.org

Medicinal Chemistry Scaffolding: The fluorinated benzylamine (B48309) motif is present in a number of biologically active compounds. ontosight.ai this compound could serve as a valuable building block for the synthesis of new pharmaceutical candidates. nih.gov Its potential as a precursor for novel enzyme inhibitors or receptor ligands warrants investigation.

Organocatalysis: The amine functionality suggests that this compound or its derivatives could be explored as organocatalysts for various chemical transformations. For example, it could potentially act as a nucleophilic catalyst in aqueous media for green chemical transformations. organic-chemistry.org

Advanced Studies on Reaction Mechanisms Involving Functional Groups

A fundamental understanding of the reactivity of the functional groups within this compound is essential for its controlled application in synthesis and materials science.

Future mechanistic studies should focus on:

Benzylic C-N Bond Cleavage: The cleavage of the C-N bond at the benzylic position is a key reaction pathway for benzylamines. cmu.edu Investigating the factors that influence this cleavage, such as the role of the fluorine substituent and the reaction conditions, is crucial. mdpi.comresearchgate.netnih.gov Recent advances in electrochemical methods for C-N bond cleavage could be applied to this molecule. mdpi.comresearchgate.netnih.gov

Oxidative Reactions: The tertiary amine is susceptible to oxidation. Detailed studies on the oxidation of this compound, including the identification of intermediates and products, will be important for understanding its stability and for developing controlled oxidative transformations.

Reactions at the Hydroxyl Group: The reactivity of the primary alcohol can be influenced by the neighboring amine and the fluorinated ring. Mechanistic studies on esterification, etherification, and other reactions at the hydroxyl group will provide a basis for its controlled derivatization.

Role of the Fluorine Atom: The electron-withdrawing nature of the fluorine atom can significantly impact the reactivity of the entire molecule. rsc.org Systematic studies comparing the reaction mechanisms of this compound with its non-fluorinated analogue will provide valuable insights into the "fluorine effect" in this system.

Q & A

Q. How can researchers optimize the synthesis of 2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using a two-step approach:

Alkylation : React 3-fluorobenzyl chloride with methylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to form the secondary amine intermediate.

Ethanol Functionalization : Introduce the ethanol moiety via nucleophilic substitution using 2-bromoethanol in the presence of a base (e.g., triethylamine) at 80–100°C for 2–4 hours .

  • Key Parameters : Monitor pH, temperature, and stoichiometry. Use HPLC or GC-MS to track intermediate formation and purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the fluorobenzyl group (δ 6.8–7.3 ppm for aromatic protons) and ethanol moiety (δ 3.6–3.8 ppm for -CH2_2OH) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ at m/z 224.12) and fragmentation patterns.
  • FT-IR : Identify N-H stretching (3300–3500 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .

Q. How should researchers design in vitro assays to screen the compound’s biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize receptors/kinases (e.g., tyrosine kinases) based on structural analogs with fluorobenzyl groups showing inhibitory activity .
  • Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., gefitinib for kinase inhibition) and DMSO vehicle controls .
  • Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to calculate IC50_{50} values .

Advanced Research Questions

Q. How does the 3-fluoro substitution on the benzyl group influence the compound’s physicochemical and biological properties?

  • Methodological Answer :
  • Lipophilicity : Measure logP values using shake-flask or HPLC methods; compare with non-fluorinated analogs. Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Electronic Effects : Perform DFT calculations (e.g., Gaussian 16) to assess electron-withdrawing effects on the benzyl ring’s charge distribution, impacting receptor binding .
  • Biological Impact : Use site-directed mutagenesis on target proteins (e.g., kinases) to identify fluorine-specific interactions (e.g., C-F···H-N hydrogen bonds) .

Q. What strategies are effective for resolving contradictions in bioactivity data across different cell lines?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan; apply Cochran’s Q-test to assess heterogeneity .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify cell-line-specific expression of metabolizing enzymes (e.g., CYP450s) that alter compound efficacy .
  • 3D Tumor Spheroids : Validate activity in physiologically relevant models to reduce 2D culture artifacts .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into GPCR crystal structures (e.g., β2_2-adrenergic receptor). Focus on fluorobenzyl interactions with hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., amine, fluorobenzyl) using MOE or PHASE .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • Full Factorial Design : Vary temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (triethylamine vs. DBU) in a 23^3 design. Use ANOVA to identify significant factors .
  • Response Surface Methodology (RSM) : Model yield as a function of variables; optimize via central composite design .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Q. How do researchers compare the compound’s efficacy with structurally related analogs (e.g., chloro- or methyl-substituted derivatives)?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with halogen/methyl substitutions at the benzyl position. Test in parallel assays (e.g., kinase inhibition) to establish trends .
  • Free-Wilson Analysis : Quantify contributions of substituents (fluoro vs. methyl) to bioactivity using regression models .
  • Crystallography : Solve co-crystal structures with targets to visualize substituent-specific interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13 buffers, UV light, and oxidative stress (H2_2O2_2). Analyze degradation products via LC-MS .
  • Plasma Stability : Incubate with human plasma (37°C, 24h); quantify parent compound using UPLC-PDA .
  • Microsomal Stability : Use liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.